molecular formula C8H4F3NO4 B1316315 4-Nitro-3-(trifluoromethyl)benzoic acid CAS No. 320-38-7

4-Nitro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1316315
CAS No.: 320-38-7
M. Wt: 235.12 g/mol
InChI Key: JIQCKYQIVYCTEZ-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzoic acid (CAS 320-38-7) is a high-value benzoic acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features both a carboxylic acid and a nitro group on the aromatic ring, with a strategically positioned trifluoromethyl (-CF 3 ) group at the meta position relative to the acid. The -CF 3 group is a critical motif in modern drug design, known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this benzoic acid derivative a valuable intermediate for developing New Chemical Entities (NCEs) . In solid-state, crystallographic studies confirm that the molecule forms characteristic centrosymmetric dimers through strong O-H···O hydrogen bonds between carboxylic acid groups. The steric influence of the ortho-positioned trifluoromethyl group rotates the nitro functionality out of the aromatic plane, a feature that can impact its reactivity and supramolecular packing . This compound is particularly useful as a precursor in synthesizing more complex, biologically active molecules. Analogs with similar nitro and trifluoromethyl substitution patterns are established precursors for antituberculosis agents like the benzothiazinone class, which target the essential mycobacterial enzyme DprE1 . Offered with a typical purity of 98% and a melting point of 160-164°C, this product is supplied as a solid and should be stored sealed in a dry, room-temperature environment . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQCKYQIVYCTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584534
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
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Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-38-7
Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
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Record name 4-Nitro-3-(trifluoromethyl)benzoic acid
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Advanced Synthetic Methodologies for 4 Nitro 3 Trifluoromethyl Benzoic Acid

Established Reaction Pathways

Traditional synthetic routes to 4-nitro-3-(trifluoromethyl)benzoic acid have relied on multi-step processes, often involving harsh reaction conditions. These established pathways include the conversion of nitrile precursors, hydrolysis-based methods, and the direct nitration of substituted benzoic acid derivatives.

Synthesis from Corresponding Nitrile Precursors

A common and well-documented method for the synthesis of carboxylic acids is through the hydrolysis of their corresponding nitrile precursors. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. rsc.orgresearchgate.netoup.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. gychbjb.com Subsequent tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.

Conversely, in a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. rsc.orgyoutube.com The resulting intermediate is then protonated by water to form the amide, which undergoes further base-catalyzed hydrolysis to yield the carboxylate salt and ammonia. rsc.orgyoutube.com Acidification of the carboxylate salt in a subsequent step liberates the desired carboxylic acid.

While a specific, detailed experimental protocol for the hydrolysis of 4-nitro-3-(trifluoromethyl)benzonitrile (B1590880) to this compound is not extensively reported in readily available literature, the general principles of nitrile hydrolysis are directly applicable. The presence of the electron-withdrawing nitro and trifluoromethyl groups would influence the reaction rate, but the fundamental mechanism remains the same.

Hydrolysis-Based Routes

Hydrolysis reactions are central to several synthetic strategies for obtaining this compound. One patented method describes a process where a benzotrifluoride (B45747) derivative is nitrated and a substituent on the aromatic ring is simultaneously hydrolyzed to yield a mixture of 4-trifluoromethyl-2-nitrobenzoic acid and 4-trifluoromethyl-3-nitrobenzoic acid. ias.ac.in This approach is advantageous as it combines two transformations in a single step. The reaction is typically carried out at temperatures ranging from room temperature to 150°C, with a preferred range of 40 to 100°C. ias.ac.in

Nitration of Substituted Benzoic Acid Derivatives

The direct nitration of 3-(trifluoromethyl)benzoic acid is a primary route to obtaining this compound. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent such as concentrated or fuming nitric acid, often in the presence of a strong acid like sulfuric acid, which acts as a catalyst. ias.ac.inmasterorganicchemistry.com

The trifluoromethyl group (-CF3) is a deactivating, meta-directing group, while the carboxylic acid group (-COOH) is also deactivating and meta-directing. Therefore, the nitration of 3-(trifluoromethyl)benzoic acid would be expected to yield a mixture of isomers. However, the directing effects of these two groups are synergistic in favoring substitution at the 5-position. Nitration at the 4-position, leading to the desired product, is also observed, alongside other isomers. The distribution of these isomers is highly dependent on the reaction conditions, including temperature and the specific nitrating agent used.

A patent describing the nitration of 3-alkyl benzotrifluorides provides insight into the potential isomer distribution. While not the exact same substrate, the electronic effects are similar. The data from this patent suggests that nitration can lead to a mixture of the 2-nitro, 4-nitro, and 6-nitro isomers. google.comepo.orggoogle.comgoogle.comgoogleapis.com

Table 1: Isomer Distribution in the Nitration of 3-Methyl Benzotrifluoride under Various Conditions google.com

Reaction Temperature (°C)Nitrating AgentSolvent2-Nitro Isomer (%)4-Nitro Isomer (%)6-Nitro Isomer (%)
-16 to -2298% HNO₃Methylene Chloride433124
-30 to -3198% HNO₃Methylene Chloride46.626.926.5
-5 to 1090% HNO₃None44.224.531.1

This data is for 3-methyl benzotrifluoride and serves as an illustrative example of isomer distribution in a related compound.

Modern Synthetic Innovations and Optimization Studies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These innovations primarily revolve around the use of novel catalytic systems and a deeper understanding of reaction selectivity.

Catalytic Approaches in Synthesis

Modern synthetic strategies increasingly employ catalysts to enhance reaction rates, improve yields, and control selectivity under milder conditions. In the context of nitration, both solid acid catalysts and Lewis acids have shown significant promise.

Zeolite Catalysts: Zeolites are microporous aluminosilicates that can function as shape-selective solid acid catalysts. They offer several advantages, including ease of separation from the reaction mixture, reusability, and the potential for high regioselectivity due to the confined environment within their pores. rsc.orgresearchgate.netgychbjb.comias.ac.incardiff.ac.uk Zeolite Hβ, for instance, has been effectively used as a catalyst for the nitration of various aromatic compounds. researchgate.netias.ac.in The use of zeolites can lead to high yields of mononitrated products and can be more environmentally friendly compared to traditional mixed-acid nitrations. rsc.orgcardiff.ac.uk

Lewis Acid Catalysis: Lewis acids have also been explored as catalysts for nitration reactions. For example, scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been identified as a highly active catalyst for aromatic nitration. acs.org Such catalytic systems can often operate under milder conditions and may offer different selectivity profiles compared to traditional methods.

Regioselectivity and Stereoselectivity in Synthesis

Controlling the position of the incoming nitro group (regioselectivity) is a critical aspect of the synthesis of this compound. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role. Both the trifluoromethyl and carboxylic acid groups are meta-directing. researchgate.net

Interestingly, in the nitration of some meta-disubstituted benzenes, a significant amount of substitution can occur between the two substituents, a position that is typically sterically hindered. google.comepo.orggoogle.comgoogle.comgoogleapis.com This has been observed in the nitration of 3-alkyl benzotrifluorides, where a substantial percentage of the 2-nitro isomer is formed. google.comepo.orggoogle.comgoogle.comgoogleapis.com This phenomenon highlights that electronic effects can sometimes override steric hindrance in determining the regiochemical outcome of the reaction. The choice of reaction conditions, including the nitrating agent and the presence of a catalyst, can be fine-tuned to influence the isomer distribution and maximize the yield of the desired this compound. dtic.mil

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound focuses on reducing hazardous waste, improving energy efficiency, and utilizing safer reagents and solvents. A significant area of improvement is in the nitration step itself, which traditionally uses large quantities of strong acids.

Several greener nitrating systems have been developed for aromatic compounds. These include the use of solid acid catalysts, which can be recovered and reused, thus minimizing waste. For instance, zeolites and other solid supports can be employed to facilitate the nitration reaction with nitric acid under milder conditions. orgchemres.org

Another approach involves the use of alternative nitrating agents that are more environmentally friendly than the conventional mixed-acid system. Dinitrogen pentoxide (N₂O₅) is considered an effective and eco-friendly nitrating agent as it can be used in near-stoichiometric amounts, significantly reducing acidic waste. orgchemres.org The use of ionic liquids as recyclable reaction media also represents a green alternative. orgchemres.org Furthermore, protocols utilizing dilute aqueous nitric acid, sometimes in conjunction with alternative activation methods like ultrasonic irradiation, are being explored to enhance the safety and environmental profile of nitration reactions.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Utilizing catalytic systems instead of stoichiometric reagents to minimize byproducts.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Employing safer nitrating agents like dinitrogen pentoxide or using dilute aqueous nitric acid.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives such as water or recyclable ionic liquids.
Design for Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials where feasible, although this is more challenging for highly functionalized aromatics.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps to shorten the synthetic route and reduce waste.
Catalysis Employing recoverable and reusable solid acid catalysts or other catalytic systems to improve efficiency.

Purification and Isolation Techniques for High Purity Material

Achieving high purity of this compound is crucial for its subsequent applications. The primary methods for purification include recrystallization and chromatographic techniques.

Recrystallization Methodologies

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For nitrobenzoic acids, a variety of solvents have been reported to be effective for recrystallization. Common choices include water, ethanol, and mixtures of alcohol and water. For instance, benzoic acid itself can be effectively recrystallized from boiling water. Acetic acid is another potential solvent for the recrystallization of benzoic acid derivatives.

In the specific case of this compound, crystallographic studies have indicated that attempts at recrystallization did not yield untwinned crystals, suggesting that while it is a viable purification method, optimization may be required to obtain high-quality crystalline material. nih.govresearchgate.net For the related isomer, 4-nitro-2-(trifluoromethyl)benzoic acid, recrystallization from tetrahydrofuran (B95107) has been reported. nih.gov This suggests that organic solvents with moderate polarity may be suitable for the recrystallization of this class of compounds.

The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by hot filtration if insoluble impurities are present. The solution is then allowed to cool slowly to promote the formation of well-defined crystals, which are subsequently collected by filtration.

Solvent SystemSuitability for (Nitro)benzoic Acids
WaterGood for benzoic acid and some nitrobenzoic acids, especially at elevated temperatures.
EthanolCommonly used for a wide range of organic compounds, including nitroaromatics.
Ethanol/Water MixtureAllows for fine-tuning of solvent polarity to optimize crystal formation and purity.
Acetic AcidA potential solvent for benzoic acid derivatives.
TetrahydrofuranReported to be effective for the recrystallization of the isomer 4-nitro-2-(trifluoromethyl)benzoic acid. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for the purification of organic compounds, especially for separating mixtures of closely related isomers or removing persistent impurities. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis and purification of compounds like this compound.

Reverse-phase HPLC (RP-HPLC) is a common mode of chromatography for the separation of moderately polar to nonpolar compounds. In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

These examples suggest that a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile or methanol) would be a suitable starting point for the purification of this compound. The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate.

Chromatographic TechniqueTypical Conditions for Similar Compounds
Stationary Phase Reverse-phase C18 or similar (e.g., Zorbax SB-Aq)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate, triethylamine) and an organic solvent (e.g., acetonitrile, methanol).
Detection UV detection, typically in the range of 210-280 nm, is suitable for aromatic compounds.
Mode Isocratic or gradient elution can be employed depending on the complexity of the mixture to be separated.

Molecular Structure and Conformation Analysis

Crystallographic Characterization

The precise molecular geometry and crystal packing of 4-Nitro-3-(trifluoromethyl)benzoic acid have been determined, offering a comprehensive view of its solid-state conformation.

Single crystal X-ray diffraction analysis provides definitive information on the molecular structure of this compound. Due to steric interactions, the functional groups attached to the benzene (B151609) ring exhibit significant torsional angles. The trifluoromethyl group, being ortho to the nitro moiety, forces the nitro group to rotate out of the plane of the aromatic ring. nih.goviucr.orgdoaj.org The plane-to-plane angle between the nitro group and the aromatic ring is 51.3 (1)°. nih.goviucr.org In contrast, the carboxylic acid group remains nearly co-planar with the aromatic ring, showing a much smaller angle of 4.9 (2)°. nih.goviucr.org

Key bond lengths within the molecule include a C4—N1 (aromatic nitro) bond of 1.4751 (19) Å and a C3—C8 (aromatic trifluoromethyl) bond of 1.508 (2) Å. nih.gov The crystal structure was found to be multiply non-merohedrally twinned, and attempts at recrystallization did not produce untwinned crystals. nih.govdoaj.orgnih.gov

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₄F₃NO₄
Formula Weight 235.12
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.9575 (4)
b (Å) 12.3533 (6)
c (Å) 9.0718 (5)
β (°) 106.636 (2)
Volume (ų) 854.29 (8)

Data sourced from crystallographic studies. nih.gov

In the crystal lattice, molecules of this compound engage in intermolecular hydrogen bonding to form centrosymmetric head-to-tail dimers. nih.govdoaj.orgnih.govresearchgate.net This interaction occurs between the carboxylic acid groups of two adjacent molecules. The resulting hydrogen-bonding motif is described by the graph-set notation R₂²(8). nih.goviucr.orgdoaj.orgnih.gov The donor-acceptor distance for this hydrogen bond is 2.6337 (16) Å. nih.goviucr.orgdoaj.orgnih.govresearchgate.net

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)

Symmetry code: (i) −x, −y + 1, −z. nih.govresearchgate.net

The packing of the hydrogen-bonded dimers is further influenced by halogen-halogen interactions. nih.gov An intermolecular fluorine-fluorine contact is observed with a length of 2.975 (2) Å. nih.govresearchgate.net This distance is slightly longer than the sum of the van der Waals radii of fluorine (2.94 Å). nih.govresearchgate.net

The crystal packing features a face-to-face geometric arrangement of the aromatic rings. nih.gov These π-stacking interactions are characterized by a notable offset between the centroids of adjacent rings. nih.gov

The face-to-face arrangement of the aromatic rings is highly offset. nih.gov This is quantified by a large ring-offset slippage of 1.733 (2) Å, which indicates that the aromatic rings are barely overlapped in the crystal structure. nih.govresearchgate.net

Conformational Flexibility and Rotational Barriers

The spatial arrangement of substituents on the benzene ring in this compound is dictated by a combination of electronic effects and steric hindrance. These factors create energy barriers that restrict the free rotation of the trifluoromethyl, carboxylic acid, and nitro groups around their bonds to the aromatic ring, leading to a preferred molecular conformation.

Rotation of the Trifluoromethyl Group relative to the Aromatic Ring

The trifluoromethyl (-CF3) group is known to be bulky and strongly electron-withdrawing. mdpi.com Its presence on the aromatic ring significantly influences the molecule's electronic properties and steric environment. mdpi.com In this compound, the -CF3 group is positioned ortho to the nitro group. Due to its considerable size, the trifluoromethyl group exerts significant steric pressure on the adjacent nitro group. This steric hindrance is a primary driver for the conformational orientation of the nitro group, forcing it out of the plane of the benzene ring. nih.govdoaj.org While the intrinsic rotational barrier of the C-C bond connecting the -CF3 group to the ring is a factor, its most profound conformational impact is the steric repulsion it creates with its neighboring substituent.

Rotation of the Carboxylic Acid Group relative to the Aromatic Ring

In contrast to the heavily influenced nitro group, the carboxylic acid (-COOH) group in this compound remains nearly coplanar with the aromatic ring. nih.gov Crystallographic studies reveal that the angle between the plane of the carboxylic acid group and the plane of the benzene ring is only 4.9(2)°. nih.gov This near-planarity suggests that the barrier to rotation around the exocyclic C-C bond is relatively low, allowing the group to align closely with the ring. For comparison, the rotational barrier for the carboxyl group in unsubstituted benzoic acid is approximately 5.4 kcal/mol (22.4 kJ/mol). quora.com In the cis conformation of benzoic acid, this barrier can be as high as 28.2 kJ/mol due to interactions between the ring's hydrogen atoms and the oxygen atoms of the carboxyl substituent. nih.gov The minimal deviation from planarity in this compound indicates that the electronic stabilizing effects of conjugation between the carboxyl group and the aromatic ring are dominant over steric effects from distant substituents.

Rotation of the Nitro Group relative to the Aromatic Ring

The most significant conformational feature of this compound is the pronounced rotation of the nitro (-NO2) group. Due to severe steric hindrance from the adjacent trifluoromethyl group, the nitro group is twisted significantly out of the plane of the aromatic ring. nih.govdoaj.org The measured angle between the plane of the nitro group and the aromatic ring is 51.3(1)°. nih.goviucr.org This large dihedral angle minimizes the repulsive forces between the bulky -CF3 group and the oxygen atoms of the -NO2 group.

This situation contrasts sharply with unsubstituted nitrobenzene, which is a planar molecule with an internal rotational barrier of about 6.47 kcal/mol. researchgate.net The introduction of an ortho substituent, such as a methyl group in 2-nitrotoluene, reduces this barrier to around 3.00 kcal/mol and forces the nitro group out of the ring plane. researchgate.net The even bulkier trifluoromethyl group in this compound causes a much more dramatic rotation, highlighting the critical role of steric interactions in determining the final molecular geometry. nih.gov

Advanced Spectroscopic Investigations

Spectroscopic techniques are essential for elucidating the structural features and confirming the identity of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the substitution pattern on the aromatic ring. For this compound, the aromatic region of the ¹H NMR spectrum provides distinct signals for the three protons on the benzene ring. The chemical shifts (δ) and coupling constants (J) are diagnostic of their relative positions. Spectroscopic data obtained in a DMSO-d₆ solvent provides detailed information on the chemical environment of the protons. researchgate.net

¹H NMR Spectroscopic Data for this compound in DMSO-d₆. researchgate.net
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.28dJ_ortho = 8.4 HzAryl H
8.36dJ_meta = 1.6 HzAryl H
8.43ddJ_ortho = 8.4 Hz, J_meta = 1.6 HzAryl H
14.06br s-OH (Carboxylic Acid)

The broad singlet observed at 14.06 ppm is characteristic of the acidic proton of the carboxylic acid group. researchgate.net The complex splitting pattern in the aromatic region confirms the 1,2,4-trisubstituted pattern of the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignment and Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are highly effective for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending modes of the nitro, carboxylic acid, and trifluoromethyl groups, as well as the vibrations of the aromatic ring. While the specific experimental spectrum for this exact compound is not detailed in the provided sources, the characteristic vibrational frequencies can be predicted based on data from closely related molecules like 4-methyl-3-nitrobenzoic acid and other substituted nitrobenzenes. esisresearch.orgscirp.org

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Description
O-H stretchCarboxylic Acid3200-2500 (broad)Broad absorption due to hydrogen bonding in dimers.
C-H stretch (Aromatic)Aromatic Ring3100-3000Stretching of C-H bonds on the benzene ring.
C=O stretchCarboxylic Acid1725-1700Strong absorption from the carbonyl group.
NO₂ asymmetric stretchNitro Group1560-1530Strong, characteristic absorption for aromatic nitro compounds.
C=C stretch (Aromatic)Aromatic Ring1600-1450Multiple bands from ring stretching.
NO₂ symmetric stretchNitro Group1355-1335Strong, characteristic absorption for aromatic nitro compounds.
C-F stretchTrifluoromethyl Group1350-1120Multiple strong, complex bands.
C-N stretchNitro Group870-840Stretching of the carbon-nitrogen bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores and the extent of conjugation.

In the case of this compound, the primary chromophore is the benzene ring substituted with a carboxyl group (-COOH), a nitro group (-NO2), and a trifluoromethyl group (-CF3). The benzene ring itself exhibits characteristic π → π* transitions. The presence of the nitro and carboxyl groups, which are both auxochromes and can extend the conjugated system, is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) and increase their intensity (a hyperchromic effect).

The nitro group, in particular, is a strong chromophore and its presence on the aromatic ring typically gives rise to a strong absorption band. The electronic transitions in nitroaromatic compounds are often complex and can involve n → π* transitions of the nitro group's non-bonding electrons.

Based on analogous compounds like 4-nitrobenzoic acid, one can anticipate the UV-Vis spectrum of this compound to exhibit characteristic absorption maxima. For comparison, 4-nitrobenzoic acid displays a significant absorption peak. The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic system, influenced by the electron-withdrawing nature of the nitro and carboxyl groups. The trifluoromethyl group, being strongly electron-withdrawing, would further modulate the energy of these transitions.

Table 1: Expected UV-Vis Absorption Data for this compound (Note: This table is illustrative and based on the analysis of similar compounds, as specific experimental data is not readily available in the cited literature.)

Expected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Probable Electronic Transition
~260-280Highπ → π
~300-340Low to Mediumn → π

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₄F₃NO₄), the exact molecular weight is 235.01 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would likely involve the loss of the substituent groups.

Key expected fragmentation patterns include:

Loss of the carboxyl group (-COOH): This would result in a fragment ion with an m/z value corresponding to [M - COOH]⁺.

Loss of the nitro group (-NO₂): This would lead to a fragment ion at [M - NO₂]⁺.

Loss of the trifluoromethyl group (-CF₃): This would produce a fragment at [M - CF₃]⁺.

Decarboxylation followed by loss of other groups: Sequential fragmentation events can also occur.

Analysis of the relative abundances of these fragment ions helps in piecing together the molecular structure. The purity of a sample can also be assessed, as impurities would give rise to additional peaks in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is illustrative and based on general fragmentation patterns of aromatic carboxylic acids and nitro compounds, as specific experimental data is not readily available in the cited literature.)

m/z ValueProposed Fragment IonIdentity of Lost Neutral Fragment
235[C₈H₄F₃NO₄]⁺(Molecular Ion)
190[C₈H₄F₃O₂]⁺NO₂
189[C₇H₄F₃NO₂]⁺COOH
166[C₇H₄NO₄]⁺CF₃

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful framework for investigating the fundamental electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometry, electronic structure, and intramolecular interactions, which collectively determine the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For 4-Nitro-3-(trifluoromethyl)benzoic acid, DFT calculations can accurately model the spatial arrangement of atoms and the distribution of electrons.

Experimental crystallographic studies have shown that steric interactions involving the trifluoromethyl (CF₃) group significantly influence the molecule's conformation. researchgate.netnih.gov In this compound, the bulky CF₃ group is positioned ortho to the nitro (NO₂) moiety. This steric hindrance forces the nitro group to rotate out of the plane of the aromatic ring by approximately 51.3°. nih.gov In contrast, the carboxylic acid (COOH) group, which is meta to the CF₃ group, remains nearly co-planar with the benzene (B151609) ring, exhibiting only a slight rotation of about 4.9°. nih.gov

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. The goal of such calculations is to find the lowest energy conformation and reproduce the experimentally observed structural parameters, such as bond lengths and dihedral angles, thus validating the computational model. The optimized geometry is the foundation for further calculations of electronic properties.

Table 1: Selected Experimental Bond Lengths for this compound This interactive table provides key bond length data from crystallographic studies. DFT calculations aim to reproduce these values.

Bond Length (Å)
C4—N1 (Aromatic-Nitro) 1.4751
C3—C8 (Aromatic-CF₃) 1.508
O1—C7 (Carboxyl) 1.2528
O2—C7 (Carboxyl) 1.281

Data sourced from crystallographic analysis. nih.gov

Ab initio quantum chemistry methods are calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory) provide a rigorous way to study the electronic properties of this compound. These calculations can determine the molecule's total energy, dipole moment, and the distribution of electronic charge, offering a detailed picture of its polarity and electrostatic potential. This information is crucial for understanding how the molecule interacts with other molecules and its environment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. thaiscience.infonih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxylic acid group. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro and trifluoromethyl groups. This spatial separation of the frontier orbitals indicates the potential for significant intramolecular charge transfer upon electronic excitation, a key characteristic influencing the molecule's optical and electronic properties.

Table 2: Significance of Frontier Molecular Orbitals This interactive table outlines the key concepts of HOMO-LUMO analysis.

Term Definition Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. nih.gov |

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. dergipark.org.tr It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular dynamics simulations can model the conformational dynamics of this compound in different environments, such as in solution or in the solid crystalline state.

Solid State: In the solid state, MD simulations can be used to study the vibrational motions of the atoms around their equilibrium positions in the crystal lattice. This can help in understanding the thermal stability and phase behavior of the crystalline solid.

Solution: In a solvent, the conformational freedom of the molecule is expected to be greater than in the solid state. MD simulations can explore the rotational dynamics of the carboxylic acid and nitro groups, which are subject to steric hindrance. These simulations would reveal how interactions with solvent molecules influence the preferred conformations and the energy barriers for rotation. This is particularly relevant for understanding how the molecule behaves in a biological or chemical reaction environment, where its conformation can significantly affect its activity.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity or toxicity of chemicals based on their molecular structure. For analogues of this compound, specifically the broader class of nitroaromatic compounds (NACs), numerous QSAR studies have been conducted to predict their ecotoxicity. These models identify key molecular descriptors that correlate with toxic effects in various organisms.

The toxicity of NACs is often linked to a few critical molecular properties. Hydrophobicity, typically measured by the octanol/water partition coefficient (LogKow), is a common descriptor, as it governs the compound's ability to partition into biological membranes. For many organic toxicants, an increase in hydrophobicity leads to increased toxicity. Quantum chemical descriptors are also paramount in these models. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) are frequently used. E_LUMO, in particular, is often correlated with the compound's ability to accept electrons and participate in redox reactions, a key mechanism of toxicity for nitroaromatics.

The table below summarizes key molecular descriptors identified in QSAR studies for predicting the toxicity of nitroaromatic compounds, which are analogues of this compound.

DescriptorDescriptionTypical Correlation with Toxicity
LogKowOctanol-Water Partition CoefficientPositive (Increased hydrophobicity often increases toxicity)
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalNegative (Lower energy indicates greater ease of accepting an electron, often increasing toxicity)
E_HOMOEnergy of the Highest Occupied Molecular OrbitalVariable; reflects the ability to donate an electron.
q_nitro-NMaximum Net Atomic Charge at the Nitro NitrogenPositive (A more positive charge can enhance interactions and toxicity)
Ionization PotentialEnergy required to remove an electronVariable; relates to the ease of forming radical cations.

The reactivity and selectivity of this compound in chemical reactions can be predicted by computational analysis of its molecular structure and electronic properties. The molecule contains two powerful electron-withdrawing groups (EWGs), the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group, attached to the benzoic acid scaffold.

The primary factor influencing reactivity is the electronic distribution in the aromatic ring. Both the -NO₂ and -CF₃ groups are strongly deactivating via inductive and resonance effects (for the nitro group). This significantly reduces the electron density of the benzene ring, making it much less susceptible to electrophilic aromatic substitution (EAS) than benzene itself. Any EAS reaction would be predicted to occur very slowly and require harsh reaction conditions. The directing effect of the substituents would guide an incoming electrophile to the position meta to both the nitro and trifluoromethyl groups (i.e., the C5 position), as this is the least deactivated site.

Conversely, the pronounced electron deficiency of the ring makes it highly activated towards nucleophilic aromatic substitution (NAS). A suitable leaving group on the ring would be readily displaced by a nucleophile, with the reaction rate enhanced by the stabilizing effect of the -NO₂ and -CF₃ groups on the negative charge of the intermediate Meisenheimer complex.

Computational studies on related structures provide further evidence for predicting reactivity. For instance, in the synthesis of a hypervalent iodine-based trifluoromethylating reagent, the introduction of a nitro group onto the aromatic scaffold was shown to render the molecule less stable and significantly more reactive, decaying almost an order of magnitude faster than its non-nitrated analogue. beilstein-journals.org This highlights the profound impact of the nitro group in creating an electron-poor center that enhances reactivity towards nucleophiles or in decomposition pathways. beilstein-journals.org

Furthermore, the steric hindrance observed in the crystal structure has direct implications for reactivity. researchgate.netnih.gov The rotation of the nitro group by approximately 51.3° out of the aromatic plane reduces the orbital overlap necessary for resonance-based electron withdrawal. researchgate.netnih.gov While the inductive effect remains strong, this reduction in resonance deactivation means the ring is slightly less deactivated than if the nitro group were co-planar. Computational models, such as DFT calculations, can precisely quantify the electron density at each carbon atom and model the transition states of potential reactions, thereby providing quantitative predictions of both reaction rates (reactivity) and product distributions (selectivity).

Chemical Reactivity and Transformation of 4 Nitro 3 Trifluoromethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction. The electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the carboxyl carbon, which can influence the rates of these reactions.

Esterification of 4-nitro-3-(trifluoromethyl)benzoic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed, often by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org Studies on similar substrates, like 3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid, demonstrate that this method is effective for nitro-substituted benzoic acids. bond.edu.autruman.edu

CatalystAlcohol (Solvent)ConditionsProductRef
H₂SO₄ (conc.)MethanolRefluxMethyl 4-nitro-3-(trifluoromethyl)benzoate operachem.comtruman.edu
p-TsOHEthanolReflux, Dean-StarkEthyl 4-nitro-3-(trifluoromethyl)benzoate operachem.com
Tin(II) compoundsC₇-C₁₃ Alcohols160-250 °CC₇-C₁₃ alkyl 4-nitro-3-(trifluoromethyl)benzoate google.com

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com Therefore, the reaction typically requires either high temperatures or the use of coupling agents or catalysts to activate the carboxylic acid. Modern methods focus on catalytic direct amidation to improve atom economy and avoid stoichiometric waste. sciepub.com Various catalysts, including boric acid and titanium-based Lewis acids like titanium tetrachloride (TiCl₄) and titanium tetrafluoride (TiF₄), have been shown to be effective for the direct amidation of benzoic acids. sciepub.comnih.govresearchgate.net These catalysts activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

Catalyst/ReagentAmineSolventConditionsProductRef
Boric Acid (B(OH)₃)Primary/Secondary AmineToluene (B28343)Reflux, Dean-StarkN-substituted 4-nitro-3-(trifluoromethyl)benzamide sciepub.com
TiCl₄Primary/Secondary AminePyridine85 °CN-substituted 4-nitro-3-(trifluoromethyl)benzamide nih.gov
TiF₄Primary/Secondary AmineTolueneRefluxN-substituted 4-nitro-3-(trifluoromethyl)benzamide researchgate.net
Dicarbodiimides (e.g., DCC, EDC)Primary/Secondary AmineDCM or DMFRoom TempN-substituted 4-nitro-3-(trifluoromethyl)benzamide sciepub.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires harsh conditions for simple aromatic carboxylic acids. numberanalytics.com However, the reactivity is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups in this compound, can facilitate decarboxylation. This is because these groups can stabilize the build-up of negative charge on the ipso-carbon atom in the reaction's transition state. rsc.org

The reaction is often catalyzed by transition metals, particularly copper and silver compounds, which mediate the process via carboxylate complex intermediates. rsc.orgwikipedia.org Palladium catalysts have also been employed. rsc.org While specific studies on this compound are not prevalent, the principles of aromatic decarboxylation suggest that it would be more reactive than benzoic acid itself, likely proceeding under metal-catalyzed, high-temperature conditions.

The carboxylic acid moiety can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. The choice of reducing agent is critical to achieve the desired transformation and to ensure chemoselectivity, particularly given the presence of a reducible nitro group.

For reduction to the corresponding primary alcohol, (4-nitro-3-(trifluoromethyl)phenyl)methanol, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is capable of reducing carboxylic acids, but it can also reduce aromatic nitro groups, potentially leading to a mixture of products. youtube.comstackexchange.com A more selective reagent for this transformation is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF). Borane reduces carboxylic acids preferentially and rapidly, often leaving nitro groups intact. stackexchange.comresearchgate.netkhanacademy.org

Reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is not typically feasible. The common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. This derivative is then treated with a mild, sterically hindered reducing agent, like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. researchgate.net

Target ProductReagentConditionsSelectivity NotesRef
Primary AlcoholBorane-THF complex (BH₃·THF)THF, Room TempHighly selective for -COOH over -NO₂ researchgate.netkhanacademy.org
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)THF or Ether, then H₃O⁺Can also reduce the -NO₂ group youtube.comdoubtnut.com
Aldehyde1. SOCl₂ or (COCl)₂ 2. LiAlH(O-t-Bu)₃1. Reflux 2. Low Temp (e.g., -78 °C)Via acid chloride; prevents over-reduction researchgate.net

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group.

The reduction of the aromatic nitro group in this compound to an amino group yields 4-amino-3-(trifluoromethyl)benzoic acid. This is a crucial transformation in the synthesis of many pharmaceutical and specialty chemical compounds. A key consideration for this reaction is chemoselectivity: the chosen reagent should reduce the nitro group without affecting the carboxylic acid or the trifluoromethyl group. Fortunately, a wide variety of methods are available that exhibit excellent selectivity for the nitro group. organic-chemistry.orgwikipedia.org

Common methods include catalytic hydrogenation and reductions using dissolving metals in acidic media. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas (H₂) is a clean and efficient method. youtube.com Transfer hydrogenation, using a hydrogen source like hydrazine (B178648) or ammonium formate, can also be employed. Metal-acid systems, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are classic and robust methods for this reduction. Stannous chloride (SnCl₂) is another common reagent that works under milder, non-aqueous conditions. masterorganicchemistry.com These methods are generally highly selective for the nitro group, leaving the carboxylic acid untouched.

Reagent/SystemSolventConditionsSelectivity NotesRef
H₂, Pd/CEthanol or MethanolRoom Temp, 1-4 atm H₂Excellent selectivity for -NO₂ over -COOH youtube.com
Fe / HClWater/EthanolRefluxClassic, inexpensive method; selective for -NO₂
SnCl₂·2H₂OEthanolRefluxMilder conditions; selective for -NO₂ masterorganicchemistry.com
Zn or Mg / Hydrazine GlyoxylateMethanolRoom TempRapid and selective reduction at room temperature
Sodium Hydrosulfite (Na₂S₂O₄)Water/AmmoniaHeatingOften used for selective reductions wikipedia.org

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

While the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate, it is not a typical leaving group like a halide. However, under specific conditions, the direct displacement of an aromatic nitro group by a nucleophile can be achieved. This type of reaction is less common but represents a significant transformation.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under many conditions, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. However, specific transformations can be employed to derivatize this group.

One of the primary transformations of an aryl trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH) group. This reaction typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid (oleum), often in the presence of a catalyst like boric acid. rsc.orgnih.govsemanticscholar.org The trifluoromethyl group can be conceptualized as a masked carboxylic acid, and this hydrolysis provides a synthetic route to polycarboxylic aromatic compounds that might be otherwise difficult to prepare. nih.gov

The proposed mechanism for this acid-catalyzed hydrolysis involves the cleavage of C-F bonds, facilitated by the highly acidic medium. semanticscholar.org The reaction conditions can be modulated to control the degree of carboxylation when multiple -CF₃ groups are present on a molecule. rsc.org Other selective transformations of the C-F bonds within the trifluoromethyl group are less common but can be achieved with specifically designed substrates or reagents, such as those involving silyl (B83357) cations to mediate the C-F bond cleavage under milder conditions.

Mechanism of Action for Chemical Transformations

The reactivity of this compound is largely governed by the strong electron-withdrawing nature of its substituents, which dictates the stability of reactive intermediates formed during transformations.

In nucleophilic aromatic substitution reactions, the nitro group plays a critical role in stabilizing the key reactive intermediate, the Meisenheimer complex. wikipedia.orgyoutube.com This complex is an anionic σ-adduct formed when a nucleophile attacks the electron-deficient aromatic ring. nih.gov The formation of this intermediate is typically the slow, rate-determining step of the reaction. nih.gov

Derivatives and Analogues of 4 Nitro 3 Trifluoromethyl Benzoic Acid: Synthesis and Research Applications

Synthesis of Novel Derivatives

The chemical reactivity of 4-Nitro-3-(trifluoromethyl)benzoic acid allows for the synthesis of numerous novel derivatives. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides. For instance, treatment with thionyl chloride can produce the corresponding acid chloride, a highly reactive intermediate that can then be reacted with various nucleophiles, such as amines, to form a wide range of amide derivatives. nih.gov

Similarly, the nitro group can be reduced to an amine, which can then undergo a variety of transformations, including diazotization and substitution reactions, or acylation to form new amides. This versatility makes this compound a valuable building block in combinatorial chemistry and drug discovery programs, enabling the creation of libraries of compounds for biological screening.

Applications as Pharmaceutical Intermediates

The trifluoromethyl and nitro-substituted benzoic acid core is a common feature in many biologically active compounds, positioning this compound as a critical starting material in the pharmaceutical industry.

Precursors for Anti-tumor Agents

Nitroaromatic compounds, including derivatives of this compound, have been investigated for their potential as anti-tumor agents. nih.gov The presence of the nitro group allows for their use as bioreductive prodrugs, which can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov Benzoic acid and its derivatives have been explored for their ability to induce cell-cycle arrest and apoptosis in various cancer cell lines. preprints.org

Derivative ClassResearch FocusMechanism of ActionReference
NitroimidazolesRadiosensitizers, Bioreductive ProdrugsActivated under hypoxic conditions to induce cytotoxicity in tumor cells. nih.gov
Benzoic Acid HybridsInhibition of Cancer Cell ProliferationInduction of cell-cycle arrest and apoptosis. preprints.org

Synthesis of Glutamate (B1630785) Receptor Antagonists for Neurological Therapies (e.g., Parkinson's Disease)

Metabotropic glutamate receptor 5 (mGluR5) is a target for therapies addressing central nervous system disorders. nih.govnih.gov The structural isomer, 4-nitro-2-(trifluoromethyl)benzoic acid, has been identified as a precursor in the synthesis of glutamate receptor antagonists. researchgate.net These antagonists are being researched for their potential in treating neurological and psychiatric conditions such as Parkinson's disease, anxiety, and addiction. nih.govnih.gov The development of selective mGluR5 antagonists is an active area of research, with compounds like Fenobam serving as a basis for the synthesis of new analogues with improved pharmacological properties. nih.govnih.gov

Intermediates for Anti-inflammatory and Analgesic Agents

Derivatives of benzoic acid are known to possess anti-inflammatory and analgesic properties, often by inhibiting cyclooxygenase (COX) enzymes. nih.govmdpi.com While direct synthesis from this compound is not explicitly detailed in the provided context, related structures containing nitro and carboxylic acid functionalities have been synthesized and shown to be potent inhibitors of COX-1 and COX-2. nih.gov For example, new carboxylic acid analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals have demonstrated significant anti-inflammatory and analgesic effects in both in vitro and in vivo models. nih.gov This suggests the potential of using this compound as a scaffold to develop novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Compound ClassTarget Enzyme/PathwayObserved ActivityReference
Nitro-phenylbutanoic AcidsCOX-1, COX-2, 5-LOXPotent anti-inflammatory and analgesic effects in vivo. nih.gov
Salicylic Acid DerivativesCOX-2, NF-κβ signalingReduction of inflammatory parameters in rat models. nih.gov

Development of Antimicrobial Agents

The development of new antimicrobial agents is crucial to combatting antibiotic resistance. mdpi.com Nitroaromatic compounds have a long history as antimicrobial agents, requiring reductive bioactivation to exert their effect. mdpi.com Derivatives of this compound are valuable in this field. For instance, pyrazole (B372694) derivatives incorporating a trifluoromethylphenyl group have been synthesized and shown to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exhibit low toxicity to human cells and a low tendency for bacteria to develop resistance. nih.gov Similarly, nitro sulfonyl fluorides have emerged as a new pharmacophore with significant antibacterial activity against drug-resistant pathogens. rsc.org

Derivative TypeTarget PathogensKey FindingsReference
Pyrazole DerivativesGram-positive bacteria (e.g., S. aureus, E. faecalis)Potent growth inhibition (low MIC), bactericidal effect, low resistance development. nih.gov
Pyrazole-Benzoic Acid HybridsStaphylococci and EnterococciActive against persister cells and biofilms; MIC values as low as 0.78 µg/mL. nih.gov
Nitro Sulfonyl FluoridesMRSA, A. baumannii, P. aeruginosaA new pharmacophore with remarkable antibacterial activity. rsc.org

Precursors for Potassium Channel Openers (e.g., for Epilepsy Treatment)

Potassium channel openers are a class of drugs that relax smooth muscle and have applications in treating conditions like hypertension and epilepsy. Research into novel potassium channel openers has involved transforming skeletons of existing drugs, such as cromakalim, into new heterocyclic systems like 1,4-benzothiazines and tetrahydroquinolines. nih.gov While a direct synthetic link to this compound is not explicitly established in the search results, the development of novel chemical entities for this target class often involves versatile aromatic building blocks. The synthesis of complex molecules for neurological applications, such as epilepsy, requires intermediates that can introduce specific electronic and steric properties, a role for which this compound is well-suited.

Intermediates for Trifluoromethylated (benzoxazolyl)actinocins

Actinomycins are a class of chromopeptide lactone antibiotics, with Actinomycin (B1170597) D being a notable member used in chemotherapy. mdpi.com The core structure of actinomycins features a phenoxazinone chromophore attached to two pentapeptide lactone rings. mdpi.com The biosynthesis of this complex molecule relies on precursors such as 4-methyl-3-hydroxy-anthranilic acid (4-MHA). mdpi.com

The development of novel actinomycin analogues often involves the chemical synthesis of modified precursors that can be incorporated to alter the final molecule's properties. nih.govrsc.org While direct synthesis of trifluoromethylated (benzoxazolyl)actinocins using this compound is not extensively documented in available research, the compound represents a plausible starting material for creating fluorinated analogues. Its structure, containing the trifluoromethyl group adjacent to a nitro group on a benzoic acid frame, makes it a strategic precursor for synthesizing a trifluoromethylated version of the 4-MHA core. Such a modification would be explored for its potential to enhance biological activity or modify the therapeutic properties of the resulting actinomycin analogue.

Applications in Agrochemical Development

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules has a profound impact on their biological activity. ossila.com It is estimated that approximately 30% of all agrochemicals contain fluorine. The CF3 group, in particular, can enhance properties like metabolic stability, lipophilicity, and binding affinity to target enzymes, making it a highly desirable substituent in the design of modern herbicides, pesticides, and fungicides. ossila.comfluorochem.co.uk this compound serves as a key intermediate for the synthesis of various fluorine-containing aromatic compounds intended for agricultural use. google.com

This compound is a valuable building block in the synthesis of active ingredients for herbicides and pesticides. google.com The reactive nitro and carboxylic acid groups on the molecule allow for its incorporation into larger, more complex structures. google.com The presence of the trifluoromethyl group is a critical feature for imparting potent bioactivity. Many commercial herbicides and pesticides feature a trifluoromethylphenyl moiety, which can be derived from intermediates like this compound. For instance, compounds containing trifluoromethylpyridine and benzoylurea (B1208200) structures have shown significant herbicidal and insecticidal properties. nih.gov The development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides has also utilized aryloxyacetic acid derivatives, a class of molecules for which fluorinated benzoic acids can serve as precursors. beilstein-journals.org

Agrochemical ClassExample CompoundMode of ActionSignificance of Trifluoromethyl Group
Triazolopyrimidine HerbicidePyroxsulamALS InhibitorEnhances herbicidal activity on grass species. nih.gov
Benzoylurea InsecticideChlorfluazuronChitin Synthesis InhibitorContributes to high insecticidal activity against target pests. nih.gov
HPPD Inhibiting HerbicideBicyclopyroneHPPD InhibitorImproves bioavailability for pre-emergent applications. nih.gov

Applications in Material Science

Fluorinated building blocks are integral to the development of advanced materials due to the unique properties imparted by the carbon-fluorine bond. The high electronegativity and stability of this bond contribute to desirable material characteristics, including high thermal stability, chemical resistance, and low surface energy.

This compound is a candidate monomer for creating high-performance polymers. Fluorinated polymers generally exhibit superior thermal stability compared to their non-fluorinated analogues. The well-known polymer Polytetrafluoroethylene (PTFE), or Teflon, is a prime example of a material with exceptional chemical inertness and thermal resistance, owing to its perfluorinated structure.

As a difunctional molecule, this compound can be incorporated into polymer backbones. For example, it could be used to synthesize specialty polyamides or polyimides. The rigid aromatic ring and the bulky, electron-withdrawing trifluoromethyl group would enhance the polymer's thermal stability and resistance to chemical degradation, making such materials suitable for applications in demanding environments, such as in the aerospace and electronics industries.

PropertyContribution of Fluorine/CF3 GroupExample Application
Thermal StabilityIncreases bond strength and resistance to thermal degradation. High-temperature wire insulation, specialty coatings.
Chemical ResistanceCreates a non-polar, low-energy surface that repels chemicals and solvents. Chemical-resistant linings for tanks and pipes, non-stick coatings.
Lipophobicity/HydrophobicityLowers surface energy, repelling both oils and water.Protective coatings for textiles and surfaces.

Role as a Chemical Building Block for Complex Molecules

The utility of this compound extends across various fields of chemical synthesis, where it is valued as a versatile intermediate. google.com Its molecular architecture, featuring two distinct and highly reactive functional groups—a carboxylic acid and a nitro group—makes it an ideal starting point for constructing more elaborate molecules. google.com

The synthesis of advanced fluorinated compounds for pharmaceuticals, agrochemicals, and materials science heavily relies on the use of fluorinated building blocks. nih.gov This strategy is often more efficient than introducing fluorine atoms at later stages of a synthesis. nih.gov this compound is a prime example of such a building block, providing a scaffold that contains the valuable trifluoromethylphenyl group. google.com

Researchers can selectively modify the carboxylic acid group (e.g., through esterification or amidation) or the nitro group (e.g., through reduction to an amine), allowing for stepwise construction of complex target molecules. google.com For instance, related precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are used in the synthesis of potent antitubercular agents, demonstrating how such building blocks are pivotal in creating complex, biologically active heterocyclic systems. nih.gov The presence of the trifluoromethyl group is often key to the desired functional properties of the final product. fluorochem.co.uk

Chelation with Metal Centers for Organometallic Complexes

Extensive literature searches did not yield specific research detailing the synthesis, characterization, or application of organometallic complexes formed through the chelation of this compound with metal centers. While benzoic acid and its derivatives are well-known ligands in coordination chemistry, forming a wide array of metal complexes, specific studies focusing on the 4-nitro-3-(trifluoromethyl) substituted variant in this context appear to be limited or not publicly available.

The structure of this compound, featuring a carboxylic acid group, suggests its potential to act as a ligand. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging). The presence of the electron-withdrawing nitro and trifluoromethyl groups would influence the electronic properties of the aromatic ring and the carboxylate, which in turn would affect the stability and properties of any potential metal complexes. However, without experimental data from peer-reviewed sources, any discussion on the synthesis, structure, and applications of such complexes would be speculative.

Further research is required to explore the coordination chemistry of this compound and to isolate and characterize its potential organometallic complexes. Such studies would be necessary to determine their structural features, and spectroscopic properties, and to evaluate their potential applications in areas such as catalysis, materials science, or medicinal chemistry.

Advanced Research Techniques and Future Directions

In Situ Spectroscopic Monitoring of Reactions

Real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and efficiency. In situ spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for achieving this. nih.gov

In the context of synthesizing 4-Nitro-3-(trifluoromethyl)benzoic acid and its derivatives, in situ FTIR allows for the continuous monitoring of key reaction stages. nih.govrsc.orgrsc.org For instance, in related syntheses involving the formation of diazonium salts from substituted anilines, in situ FTIR can track the consumption of reactants and the formation of the diazonium intermediate without the need for offline sampling and analysis. mdpi.com This technique provides a comprehensive understanding of the reaction, helping to identify and resolve process issues as they occur. mdpi.com The main advantages of this approach include the elimination of time-consuming analyses and a reduction in worker exposure to potentially hazardous chemicals. mdpi.com

The application of in situ FTIR is particularly valuable for reactions involving trifluoromethyl groups or other complex functionalities, where reaction pathways may be intricate. nih.govrsc.orgrsc.org By generating kinetic profiles, researchers can gain mechanistic insights, optimize reaction conditions, and ensure the desired product is formed with high selectivity. nih.govrsc.orgrsc.org This level of process analytical technology (PAT) is vital for developing robust and reproducible synthetic protocols. mdpi.com

TechniqueApplication in SynthesisKey Advantages
In Situ FTIR Real-time tracking of reactant consumption and product/intermediate formation.- Eliminates need for offline analysis (HPLC/TLC). mdpi.com- Enhances process safety and understanding. mdpi.com- Provides detailed kinetic and mechanistic data. nih.govrsc.orgrsc.org
Process Analytical Technology (PAT) Integration of in situ monitoring for comprehensive process control.- Improves reproducibility and robustness.- Facilitates rapid process optimization.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. pharmtech.com This approach offers significant advantages in safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve unstable intermediates, such as nitration. europa.eu

The synthesis of this compound often involves nitration, a process known for its potential hazards and the formation of by-products in batch mode. ewadirect.com Continuous flow reactors mitigate these risks by using small reaction volumes, which allows for superior control over temperature and mixing. europa.eu The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing the formation of hot spots that can lead to runaway reactions or decreased product quality. europa.euewadirect.com

ParameterBatch SynthesisFlow Chemistry Synthesis
Safety Higher risk due to large volumes and poor heat transfer. europa.euInherently safer due to small volumes and excellent heat transfer. europa.eu
Process Control Difficult to precisely control temperature and mixing. ewadirect.comPrecise control over temperature, pressure, and residence time. researchgate.net
Product Quality Increased potential for by-product formation. ewadirect.comHigher purity and yield due to minimized side reactions. ewadirect.com
Scalability Scaling up can be challenging and non-linear.Easily scalable by running the system for longer periods. europa.eu

Chemoinformatics and Big Data in Compound Discovery and Design

Chemoinformatics utilizes computational methods to analyze large datasets of chemical information, accelerating the discovery and design of new molecules with desired properties. u-strasbg.fr For a compound like this compound, which serves as a building block, chemoinformatics is invaluable for exploring its potential in developing new active pharmaceutical ingredients (APIs) or materials. nih.gov

The process begins with the creation of virtual libraries containing derivatives of the core structure. By systematically modifying functional groups, researchers can generate thousands of virtual compounds. For each of these, key physicochemical properties and descriptors can be calculated, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. u-strasbg.fr This data is crucial for predicting a molecule's potential behavior in a biological system.

These large datasets can then be used for virtual screening, where compounds are computationally docked against the active sites of biological targets (e.g., enzymes, receptors). This allows for the rapid identification of molecules with a high probability of being active, significantly narrowing the field for experimental synthesis and testing. u-strasbg.fr By analyzing structure-activity relationships (SAR) within these large datasets, researchers can build predictive models to design the next generation of compounds with improved efficacy and safety profiles.

Property/DescriptorDefinitionRelevance in Drug Discovery
Molecular Formula C₈H₄F₃NO₄Defines the elemental composition.
Molecular Weight 235.12 g/mol Influences absorption and distribution.
logP A measure of lipophilicity.Affects membrane permeability and solubility.
Polar Surface Area (PSA) Sum of surfaces of polar atoms.Predicts transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors Counts of atoms that can donate/accept hydrogen bonds.Crucial for molecular recognition and binding to biological targets.

Interdisciplinary Research with Biology and Materials Science

The utility of this compound extends beyond traditional organic chemistry into interdisciplinary fields like medicinal chemistry, biology, and materials science.

In the biological and medicinal chemistry arenas, the compound has been utilized as a key starting material for the synthesis of glutamate (B1630785) receptor antagonists. nih.gov These antagonists are of significant interest as potential therapeutic agents for neurological conditions such as Parkinson's disease, demonstrating a direct link between this chemical intermediate and the development of new treatments for complex diseases. nih.gov

From a materials science perspective, the molecular structure of this compound offers insights into crystal engineering and the design of solid-state materials. nih.gov Crystallographic studies reveal that the molecule engages in intermolecular hydrogen bonding, forming distinct head-to-tail dimers. nih.govresearchgate.netdoaj.org The steric influence of the trifluoromethyl group causes the nitro group to rotate out of the plane of the aromatic ring. nih.govresearchgate.net Understanding these non-covalent interactions and packing motifs is fundamental for designing co-crystals and other molecular materials with specific physical and chemical properties, which is particularly relevant in the pharmaceutical industry for controlling factors like solubility and stability.

Sustainable Synthesis and Green Chemistry for Industrial Applications

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to modern chemical manufacturing. researchgate.netwiley-vch.de The industrial synthesis of this compound and related compounds is an area where these principles can have a significant impact. acs.org

Key tenets of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. wiley-vch.deresearchgate.net Advanced techniques discussed previously align well with these goals. For example:

In Situ Monitoring : By providing real-time reaction data, in situ spectroscopy helps prevent batch failures and the generation of waste, which is a core principle of green chemistry ("Real-time analysis for pollution prevention"). nih.gov

Flow Chemistry : Continuous synthesis improves energy efficiency and safety, directly addressing green chemistry principles. researchgate.net The ability to use less corrosive reagents in some flow processes further enhances the sustainability profile. ewadirect.com

Catalysis : Shifting from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. wiley-vch.de Future research will likely focus on developing catalytic nitration methods or other transformations that reduce waste and improve atom economy compared to traditional approaches.

By integrating these advanced methodologies, the chemical industry can move towards more sustainable and economically viable processes for producing valuable intermediates like this compound. researchgate.netacs.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitro-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nitro-aromatic compounds typically involves nitration of precursor aromatic rings. For this compound, a plausible route could involve:

Nitration of 3-(trifluoromethyl)benzoic acid using a mixture of concentrated sulfuric acid (as a catalyst) and nitric acid (nitrating agent) at controlled temperatures (0–5°C) to minimize side reactions .

Purification via recrystallization from polar aprotic solvents (e.g., dichloromethane or ethanol/water mixtures) to isolate the product.
Yield optimization requires careful control of stoichiometry, reaction time, and temperature, as excessive nitration may lead to dinitration or decomposition .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below 4°C to prevent hydrolysis or photodegradation of the nitro and trifluoromethyl groups .
  • Handling: Use non-reactive gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact. Local exhaust ventilation is critical due to potential dust formation .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 19^19F NMR to confirm substitution patterns and trifluoromethyl group integrity .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the nitro group in acidic/basic media be resolved?

Methodological Answer: Contradictions in nitro group reactivity often arise from solvent polarity and substituent effects. To resolve discrepancies:

Controlled Kinetic Studies: Monitor reaction progress under varying pH (e.g., 1–14) using UV-Vis spectroscopy to track nitro group reduction or displacement.

Computational Modeling: Density functional theory (DFT) calculations can predict electron density distribution at the nitro group, identifying susceptibility to nucleophilic attack or reduction .

Isolation of Intermediates: Use quenching agents (e.g., ice-cold water) to trap reactive intermediates for characterization .

Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the carboxylic acid as a methyl ester (via Fischer esterification) before introducing other functional groups. Deprotect later using aqueous NaOH .
  • Selective Coupling Agents: Use carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) to activate the carboxyl group for amide bond formation without affecting the nitro group .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect: The -CF3_3 group decreases electron density at the aromatic ring, directing electrophilic substitution to the para position relative to itself.
  • Experimental Validation: Compare reaction rates of this compound with non-fluorinated analogs in electrophilic bromination or Friedel-Crafts assays .
  • Computational Support: Natural Bond Orbital (NBO) analysis via Gaussian software quantifies charge distribution and resonance effects .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Heat Management: Use jacketed reactors with precise temperature control (±2°C) to prevent exothermic runaway during nitration .
  • Catalyst Optimization: Screen solid acid catalysts (e.g., zeolites) to improve regioselectivity and reduce sulfuric acid usage in large-scale reactions .

Q. How can researchers differentiate between polymorphic forms of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Compare experimental powder XRD patterns with simulated data from single-crystal structures .
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting point variations between polymorphs .

Data Contradiction & Validation

Q. How should discrepancies in reported melting points or spectral data be addressed?

Methodological Answer:

  • Reproduce Experiments: Synthesize the compound using literature protocols and compare melting points/spectra.
  • Purity Verification: Use elemental analysis (C, H, N, F) to confirm stoichiometry and rule out impurities .
  • Collaborative Validation: Share samples with independent labs for cross-validation of data .

Q. What computational tools predict the environmental or biological fate of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic pathways .
  • Degradation Modeling: Employ EPI Suite to simulate hydrolysis rates under environmental conditions (pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.